molecular formula C44H34N4O12S4-4 B10778330 5,10,15,20-Tetrakis(4-sulpfonatophenyl)-21H,23H-porphine

5,10,15,20-Tetrakis(4-sulpfonatophenyl)-21H,23H-porphine

Cat. No.: B10778330
M. Wt: 939.0 g/mol
InChI Key: OVPFWIRROXFHGQ-UHFFFAOYSA-J
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Description

5,10,15,20-Tetrakis(4-Sulpfonatophenyl)-21h,23h-Porphine is a water-soluble porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems, such as heme and chlorophyll. This particular compound is notable for its applications in photodynamic therapy and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(4-Sulpfonatophenyl)-21h,23h-Porphine typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The sulfonation of the phenyl groups is achieved through the reaction with sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(4-Sulpfonatophenyl)-21h,23h-Porphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions include various substituted porphyrins, which can have different electronic and photophysical properties .

Scientific Research Applications

5,10,15,20-Tetrakis(4-Sulpfonatophenyl)-21h,23h-Porphine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(4-Sulpfonatophenyl)-21h,23h-Porphine involves its ability to generate reactive oxygen species upon light activation. This property is exploited in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative stress. The molecular targets include various proteins and cellular structures that are susceptible to oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10,15,20-Tetrakis(4-Sulpfonatophenyl)-21h,23h-Porphine is unique due to its high water solubility and ability to form stable aggregates in aqueous solutions. This property enhances its effectiveness in various applications, particularly in biological and medical fields .

Properties

Molecular Formula

C44H34N4O12S4-4

Molecular Weight

939.0 g/mol

IUPAC Name

dihydroxy-oxido-[4-[10,15,20-tris[4-[dihydroxy(oxido)-λ4-sulfanyl]phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-λ4-sulfane

InChI

InChI=1S/C44H38N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48-60H/p-4

InChI Key

OVPFWIRROXFHGQ-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(O)(O)[O-])C8=CC=C(C=C8)S(O)(O)[O-])C=C4)C9=CC=C(C=C9)S(O)(O)[O-])N3)S(O)(O)[O-]

Origin of Product

United States

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